6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C12H12FN3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
6-fluoro-N-[(3-methylpyridin-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H12FN3/c1-9-4-3-7-14-10(9)8-15-12-6-2-5-11(13)16-12/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
TXJOPJZYSADDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=NC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
Scientific Research Applications
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table highlights structural analogues and their pharmacological or physicochemical differences:
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Repositioning nitrogen atoms in pyridine rings (e.g., from 2-amine to 3-amine) abolishes activity, as seen in UPS inhibitors .
- Fluorine Impact : Fluorine at position 6 improves metabolic stability and binding interactions, a feature conserved in PLX5622 and the target compound .
- Side Chain Modifications : The (3-methylpyridin-2-yl)methyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups in PLX5622 enhance potency but may limit solubility .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | PLX5622 | CBK288679 | HFdpa |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 232.3 | 434.4 | 294.4 | 202.2 |
| LogP (Predicted) | ~2.1 | ~3.8 | ~2.9 | ~1.5 |
| Solubility (mg/mL) | Moderate | Low | Moderate | High |
| Metabolic Stability | High | Moderate | Moderate | Low |
Biological Activity
6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, also referred to by its CAS number 1333514-25-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H13FN2
- Molecular Weight : 228.25 g/mol
- CAS Number : 1333514-25-2
Mechanisms of Biological Activity
Research indicates that pyridine derivatives, including 6-Fluoro-N-((3-methylpyridin-2-yl)methyl)pyridin-2-amine, often exhibit a range of biological activities, particularly in the areas of oncology and neurology. The following mechanisms have been identified:
-
Anticancer Activity :
- Compounds with similar structures have shown potential anticancer effects through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. For instance, studies have demonstrated that modifications in the pyridine ring can enhance cytotoxicity against specific cancer cell lines like FaDu hypopharyngeal tumor cells .
- Neurological Effects :
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Research :
- Neurological Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
